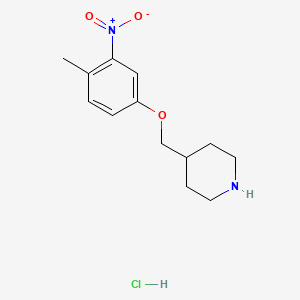
4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride involves complex reactions where piperidine derivatives are key intermediates. A practical and facile synthesis of various N-methyl imines, versatile scaffolds, was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Chemical Reactions Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
1. Medicinal Chemistry and Pharmacology
- Selective Serotonin Reuptake Inhibitor (SSRI) Properties : Paroxetine hydrochloride, a phenylpiperidine derivative structurally related to "4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride", is a selective serotonin reuptake inhibitor (SSRI). It is used for treating depression, generalized anxiety disorder, and other mental health disorders. The paper discusses its physicochemical properties, pharmacokinetics, metabolism, and pharmacological effects (Germann, Ma, Han, & Tikhomirova, 2013).
2. Molecular Structure and Interaction
- Dielectric Studies : Research on dielectric properties of piperidone complexes, including 2,6 diphenyl piperidones, revealed insights into molecular orientations and interactions, which are relevant to understanding the behavior of similar piperidine derivatives (Kumar, Sabesan, & Krishnan, 2002).
3. Biological Effects
- Inhibition of Aspartic Protease in Malaria : Piperidine derivatives, including those with nitrophenacyl groups, have shown inhibition of plasmepsin-II, an aspartic protease of the malaria-causing parasite Plasmodium falciparum. This suggests potential antimalarial properties of similar compounds (Saify et al., 2011).
4. Radiolabeled Probes for Receptors
- Radiolabeling for σ-1 Receptors : Certain halogenated 4-(phenoxymethyl)piperidines, which share structural similarities with the compound of interest, have been explored as potential radiolabeled probes for σ-1 receptors in vivo. These studies provide insights into receptor interactions and distribution in rats (Waterhouse et al., 1997).
5. Fungal Metabolism
- Degradation by Phanerochaete chrysosporium : A study on the fungal metabolism of 4-nitrophenol by the lignin-degrading basidiomycete Phanerochaete chrysosporium, which is structurally related to the compound , demonstrates the potential of fungal systems in degrading similar nitrophenyl compounds (Teramoto, Tanaka, & Wariishi, 2004).
6. Molecular Synthesis and Characterization
- Synthesis of Related Substances : Research on the synthesis, isolation, and characterization of various related substances, including piperidine derivatives, provides valuable information on the chemical behavior and potential applications of similar compounds in medical science (Jayachandra et al., 2018).
Safety And Hazards
4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines . This reagent is a commercially available solid and can be handled easily. It has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .
Propriétés
IUPAC Name |
4-[(4-methyl-3-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-10-2-3-12(8-13(10)15(16)17)18-9-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEOKVWVCJCOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CCNCC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid](/img/structure/B1449715.png)

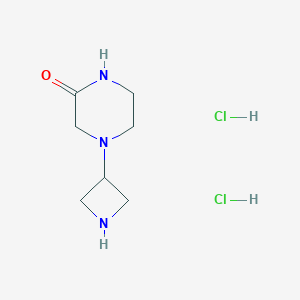

![3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1449722.png)
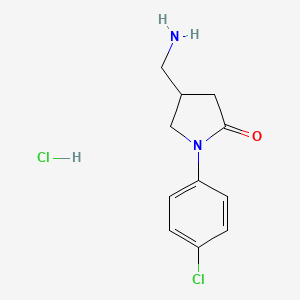
![3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1449726.png)
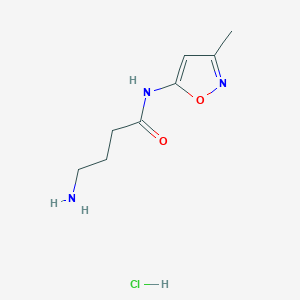


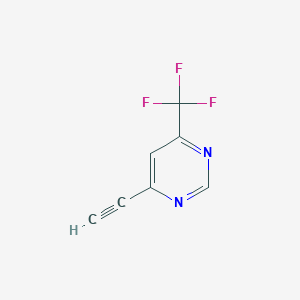

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate](/img/structure/B1449735.png)